(5-(3-Chloro-4-nitrophenyl)-2-methylfuran-3-yl)(morpholino)methanone

Description

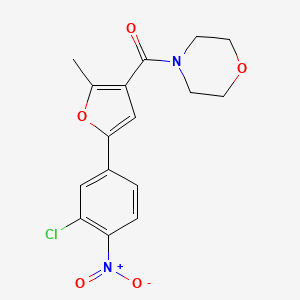

The compound (5-(3-Chloro-4-nitrophenyl)-2-methylfuran-3-yl)(morpholino)methanone features a furan ring substituted with a 3-chloro-4-nitrophenyl group at position 5 and a methyl group at position 2. The morpholino methanone moiety is attached to position 3 of the furan core. This structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, which may influence its electronic properties and reactivity.

Properties

IUPAC Name |

[5-(3-chloro-4-nitrophenyl)-2-methylfuran-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O5/c1-10-12(16(20)18-4-6-23-7-5-18)9-15(24-10)11-2-3-14(19(21)22)13(17)8-11/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHCJAPGDGFDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(3-Chloro-4-nitrophenyl)-2-methylfuran-3-yl)(morpholino)methanone , with the molecular formula and a molecular weight of 350.76 g/mol, has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The IUPAC name for this compound is [5-(3-chloro-4-nitrophenyl)-2-methylfuran-3-yl]-morpholin-4-ylmethanone . The structure features a furan ring substituted with a chloronitrophenyl group and a morpholino group, which may contribute to its biological properties.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group is known to enhance the compound's ability to induce apoptosis in tumor cells by interacting with cellular signaling pathways.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membrane integrity or inhibiting key metabolic pathways.

- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in cancer progression and microbial metabolism, although detailed studies are needed to elucidate these interactions fully.

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human lung cancer cell lines with IC50 values in the low micromolar range. This suggests a promising avenue for further development as an anticancer agent .

- Antimicrobial Testing : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

- Mechanistic Studies : Research involving molecular docking simulations indicated that the compound binds effectively to target proteins implicated in cancer cell proliferation, suggesting a need for further pharmacological studies to confirm these findings .

Data Tables

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | Human lung cancer cells | 12 | |

| Antimicrobial | Staphylococcus aureus | 15 | |

| Antimicrobial | Escherichia coli | 20 |

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The target compound’s nitro and chloro groups create a strong electron-deficient aromatic system, contrasting with the electron-rich amino group in ’s analog .

Core Heterocycles: Furan-based analogs (e.g., ) prioritize ring planarity for stacking interactions, while morpholino-linked chromenes () emphasize extended conjugation .

Synthetic Utility: Morpholino methanone derivatives often serve as intermediates for bioactive molecules, as seen in ’s kinase-targeting pyrrolopyrimidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.